N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O2S/c18-9-4-10(19)6-11(5-9)23-15(25)7-14-16(26)24-12-3-8(17(20,21)22)1-2-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYOFBQIIIKKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H12Cl2F3N3O2S
- Molecular Weight: 421.25 g/mol
- CAS Number: 864731-61-3
The compound features a benzothiazine core substituted with dichlorophenyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing benzothiazine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against a range of bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 8–16 | Staphylococcus aureus, Escherichia coli |
| Similar Benzothiazine Derivative | 4–8 | Klebsiella pneumoniae, Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 ± 1.2 | Moderate |
| MCF7 (Breast Cancer) | 15.0 ± 0.8 | High |
| HeLa (Cervical Cancer) | 12.0 ± 1.0 | Moderate |
These findings indicate that the compound may serve as a promising lead for the development of new anticancer agents.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis: The compound may interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
- Apoptosis Induction in Cancer Cells: It appears to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades.
Study 1: Antibacterial Efficacy
A study conducted on various benzothiazine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial activity compared to their non-substituted counterparts. The study concluded that the presence of electron-withdrawing groups like trifluoromethyl significantly boosts antimicrobial efficacy.
Study 2: Antitumor Activity
In a comparative analysis of several benzothiazine derivatives against cancer cell lines, the compound exhibited superior antiproliferative effects in 2D culture systems compared to 3D models, highlighting the importance of testing conditions in evaluating drug efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
